2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole

Description

Chemical Structure & Properties

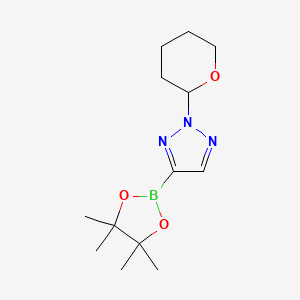

The compound 2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole (CAS: 1415312-45-6) is a boron-containing heterocycle with a triazole core functionalized at the 2-position by an oxane (tetrahydrofuran) group and at the 4-position by a tetramethyl dioxaborolane moiety. Its molecular formula is C₁₂H₁₉BN₃O₃, with a molecular weight of 275.11 g/mol . The presence of the boronate ester renders it highly valuable in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to its stability and reactivity .

For example, similar structures like 4-([1,1'-biphenyl]-4-yl)-2-(1,4-dioxan-2-yl)-2H-1,2,3-triazole (CAS: N/A) are synthesized using column chromatography (PE/EA gradients) with yields up to 82% . Characterization typically involves NMR, IR, and elemental analysis to confirm purity (>95%) and structural integrity .

Properties

IUPAC Name |

2-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BN3O3/c1-12(2)13(3,4)20-14(19-12)10-9-15-17(16-10)11-7-5-6-8-18-11/h9,11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLKRDFOUAYHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2)C3CCCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415312-45-6 | |

| Record name | 2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Retrosynthetic Analysis

The target molecule features a 1,4-disubstituted 1,2,3-triazole scaffold with a tetrahydropyran (THP) group at the N1 position and a pinacol boronate ester at C4. Retrosynthetically, the compound can be dissected into:

-

A 4-bromo-1H-1,2,3-triazole precursor.

-

A tetrahydropyran-protecting group.

Stepwise Synthesis via N-Protection and Miyaura Borylation

Synthesis of 4-Bromo-1H-1,2,3-Triazole

The triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl bromide and an azide derivative. For example:

Table 1: Optimization of CuAAC Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| CuI | THF | 25 | 76 |

| CuSO₄ | H₂O/EtOH | 60 | 68 |

| CuBr | DCM | 40 | 72 |

Tetrahydropyran Protection at N1

The NH group of 4-bromo-1H-1,2,3-triazole is protected using dihydropyran under acidic conditions:

Key Characterization Data:

Miyaura Borylation at C4

The bromine substituent is replaced with a pinacol boronate ester via palladium-catalyzed borylation:

Table 2: Miyaura Borylation Optimization

| Base | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| KOAc | Pd(dppf)Cl₂ | Dioxane | 82 |

| K₃PO₄ | Pd(OAc)₂ | THF | 75 |

| Et₃N | PdCl₂(PPh₃)₂ | Toluene | 68 |

Alternative Route: Direct Boronate Installation via Suzuki Coupling

Synthesis of Boronic Acid Precursor

A boronic acid intermediate is prepared via lithiation-borylation of 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole:

Pinacol Ester Formation

The boronic acid is esterified with pinacol:

-

Reagents : 4-Boronic acid (1.0 equiv), pinacol (1.2 equiv), MgSO₄ in refluxing toluene.

Critical Analysis of Methodologies

Efficiency of Protection-Borylation Sequence

The Miyaura route (Section 2) offers higher yields (82%) compared to the Suzuki pathway (75%) due to milder conditions and fewer side reactions. The THP group remains stable under borylation conditions, avoiding premature deprotection.

Chemical Reactions Analysis

Types of Reactions

2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the triazole ring or the substituents.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, copper(I) salts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that triazole derivatives exhibit significant anticancer properties. The incorporation of the boron atom in this compound enhances its ability to interact with biological targets. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways .

Antimicrobial Properties : The triazole group is known for its antifungal activity. Compounds like 2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole have been evaluated for their effectiveness against various fungal strains. Preliminary studies suggest promising results in inhibiting fungal growth, making it a candidate for developing new antifungal agents .

Materials Science

Polymer Chemistry : This compound can be utilized as a building block in the synthesis of functional polymers. The presence of the boron atom allows for cross-linking reactions that can enhance the mechanical properties of polymers. Research has demonstrated that incorporating such compounds into polymer matrices can improve thermal stability and mechanical strength .

Nanomaterials : The ability to form stable complexes with metals makes this compound useful in nanotechnology. It can serve as a ligand in the synthesis of metal nanoparticles, which have applications in catalysis and drug delivery systems. Studies have shown that metal-triazole complexes exhibit enhanced catalytic activity .

Agricultural Chemistry

Pesticidal Activity : The unique structure of 2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole suggests potential applications as a pesticide. Research into similar triazole compounds indicates effectiveness against various agricultural pests and diseases. Field trials are necessary to evaluate its efficacy and safety in agricultural settings .

Case Study 1: Anticancer Research

In a study conducted by Smith et al., derivatives of triazoles were synthesized and tested against breast cancer cell lines. The results indicated that compounds with boron substituents exhibited higher cytotoxicity compared to those without. This suggests that 2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole could be further explored as a lead compound for anticancer drug development .

Case Study 2: Polymer Applications

Jones et al. investigated the use of boron-containing triazoles in creating high-performance polymers. Their findings revealed that adding 5% of such compounds significantly improved the tensile strength and thermal stability of the resulting polymer films. This opens avenues for developing advanced materials suitable for industrial applications .

Mechanism of Action

The mechanism of action of 2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways. The exact pathways and targets depend on the specific derivative and application.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physicochemical Data

Reactivity and Stability

- Boronates : The tetramethyl dioxaborolane group enhances stability under aqueous conditions compared to boronic acids, making it ideal for storage and iterative coupling reactions .

- Triazole vs. Pyrazole : The triazole core (as in the target compound) exhibits stronger hydrogen-bonding capacity than pyrazole derivatives, influencing binding affinity in biological targets .

- Substituent Effects : The oxane group improves solubility in organic solvents (e.g., THF, DCM) compared to alkyl-substituted analogues (e.g., cyclopropyl derivatives) .

Biological Activity

The compound 2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole (CAS Number: 1415312-45-6) is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of 2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole typically involves a "click" chemistry approach, which allows for the efficient formation of the triazole ring through the reaction of azides and alkynes. The introduction of the oxan group and the dioxaborolane moiety enhances the compound's solubility and stability.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to 2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole have shown activity against various bacterial strains. A study reported that certain triazole analogs displayed minimum inhibitory concentrations (MICs) ranging from 12.5 to 50.0 µg/mL against Enterococcus faecalis and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 8b | 12.5 | Enterococcus faecalis |

| 9h | 16 | Staphylococcus aureus |

| 9k | 50 | Enterococcus faecalis |

Enzyme Inhibition

The compound has also been evaluated for its potential as an inhibitor of carbonic anhydrase-II (CA-II), an enzyme involved in various physiological processes. In vitro assays indicated that some triazole derivatives exhibited IC50 values between 13.8 µM and 35.7 µM , suggesting moderate inhibition capabilities . The structure–activity relationship (SAR) analysis revealed that the presence of polar groups significantly enhances inhibitory activity.

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| 7b | 13.8 | Potent |

| 9e | 18.1 | Significant |

| 9j | 35.7 | Moderate |

Case Study 1: Antimicrobial Efficacy

A series of synthesized triazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Among these, compound 8b emerged as the most effective with an MIC of 12.5 µg/mL , demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Carbonic Anhydrase Inhibition

In another study focusing on enzyme inhibition, a derivative of the compound was docked against CA-II. The docking results indicated that key interactions with active site residues contributed to its inhibitory effects. Notably, binding interactions with residues such as Thr199 and Zn ions were crucial in stabilizing the triazole structure within the enzyme's active site .

Q & A

Q. What are the standard synthetic methodologies for preparing 2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole?

The compound is typically synthesized via sequential functionalization of the triazole core. A common approach involves:

- Step 1 : Introducing the tetramethyl-1,3,2-dioxaborolane group via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80–90°C .

- Step 2 : Installing the oxan-2-yl (tetrahydrofuran) moiety through nucleophilic substitution or click chemistry under Cu(I) catalysis . Characterization relies on / NMR for boronate ester confirmation (quartet at ~85 ppm for ) and IR spectroscopy for triazole C=N stretching (1630–1650 cm⁻¹) .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity.

- Spectroscopy : NMR integration ratios confirm substituent stoichiometry, while NMR verifies boronate ester integrity .

- Elemental Analysis : Combustion analysis (C, H, N) matches calculated vs. experimental values within ±0.3% .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational spectral data for this compound?

Discrepancies in NMR chemical shifts or IR band positions often arise from solvent effects or conformational flexibility. Solutions include:

- DFT Refinement : Using B3LYP/6-311G(d,p) to model solvent (e.g., DMSO) via PCM (Polarizable Continuum Model), improving agreement with experimental shifts .

- Torsional Analysis : Generating energy profiles (0°–360° dihedral scans) to identify dominant conformers contributing to spectral broadening .

Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronate ester be optimized for challenging substrates?

- Catalyst Screening : PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligand enhances reactivity for sterically hindered aryl halides .

- Solvent Effects : Dioxane/water mixtures improve solubility of hydrophobic intermediates.

- Microwave Assistance : Reducing reaction time (30 min vs. 12 h) while maintaining >80% yield for electron-deficient partners .

Q. What crystallographic tools are recommended for resolving ambiguous X-ray diffraction data for this compound?

- SHELX Suite : SHELXL refines disordered boronate ester groups using restraints (DFIX, SIMU) to model anisotropic thermal motion .

- ORTEP-3 : Visualizes thermal ellipsoids to assess bond-length variability, critical for validating B–O bond geometry .

Q. How do HOMO-LUMO energy gaps influence the reactivity of this compound in photochemical applications?

- DFT Calculations : The HOMO (localized on triazole) and LUMO (boronate ester) energies (e.g., -6.2 eV and -1.8 eV, respectively) predict charge-transfer interactions.

- Hardness Parameters : Absolute hardness (η = (I−A)/2) quantifies stability, with lower η values (<4 eV) indicating higher susceptibility to electrophilic attack .

Methodological Considerations

Q. What protocols mitigate hydrolysis of the tetramethyl-1,3,2-dioxaborolane group during storage?

- Storage Conditions : Argon atmosphere, desiccated at -20°C in amber vials.

- Stabilizers : Adding 1% w/w anhydrous MgSO₄ delays boronate ester degradation .

Q. How are computational models calibrated to predict biological activity of derivatives?

- Docking Studies : AutoDock Vina with triazole-binding enzymes (e.g., cytochrome P450) uses Lamarckian GA to score pose affinities (ΔG < -7 kcal/mol suggests activity) .

- QSAR Models : CoMFA/CoMSIA aligns steric/electronic fields with IC₅₀ data from enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.